molecular formula C10H13BrZn B6360318 4-tert-Butylphenylzinc bromide CAS No. 438459-74-6

4-tert-Butylphenylzinc bromide

Cat. No.: B6360318
CAS No.: 438459-74-6
M. Wt: 278.5 g/mol
InChI Key: FQGCOOOQBWIEIF-UHFFFAOYSA-M
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Description

4-tert-Butylphenylzinc bromide is an organozinc reagent widely used in cross-coupling reactions, such as the Negishi coupling, due to its ability to transfer the 4-tert-butylphenyl group to electrophilic partners. Organozinc compounds like this are critical in synthetic organic chemistry for forming carbon-carbon bonds. The tert-butyl substituent introduces significant steric bulk, which can modulate reactivity by reducing undesired side reactions and directing coupling to specific positions .

Organozinc reagents are typically prepared via transmetallation from Grignard reagents or direct zinc insertion into carbon-halogen bonds, requiring anhydrous conditions and inert atmospheres for storage .

Properties

IUPAC Name

bromozinc(1+);tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGCOOOQBWIEIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-tert-Butylphenylzinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

4-tert-Butylbromobenzene+Zn4-tert-Butylphenylzinc bromide\text{4-tert-Butylbromobenzene} + \text{Zn} \rightarrow \text{4-tert-Butylphenylzinc bromide} 4-tert-Butylbromobenzene+Zn→4-tert-Butylphenylzinc bromide

Industrial production methods often involve the use of more efficient and scalable processes. For example, the reaction can be optimized by using catalysts or by employing continuous flow reactors to enhance the yield and purity of the product.

Chemical Reactions Analysis

Chemical Reactions Involving 4-tert-Butylphenylzinc Bromide

4-tert-Butylphenylzinc bromide is primarily used in cross-coupling reactions, which are crucial in organic synthesis for forming carbon-carbon bonds.

Cross-Coupling Reactions:

  • Palladium-Catalyzed Coupling : This involves the reaction of the organozinc compound with an aryl halide in the presence of a palladium catalyst.

  • Nickel-Catalyzed Coupling : Similar to palladium, nickel can also be used as a catalyst for these reactions, offering different reactivity profiles.

Reaction Mechanism:

  • Oxidative Addition : The metal catalyst (e.g., palladium or nickel) undergoes oxidative addition with the aryl halide.

  • Transmetalation : The organozinc compound exchanges its organic group with the metal halide formed in the previous step.

  • Reductive Elimination : The final step involves the formation of the desired carbon-carbon bond and the regeneration of the metal catalyst.

Data and Research Findings

Reaction Conditions Yield Product
Pd2(dba)3, CsF, THF96%4-t-Butylbiphenyl
Ni/PhotoredoxVariableAryl Coupling Products

Research Highlights:

  • Functional Group Tolerance : High tolerance to various functional groups, making it suitable for complex syntheses .

  • Mechanism Studies : The borylation reaction proceeds via a radical pathway, indicating the potential for diverse reaction mechanisms .

Scientific Research Applications

4-tert-Butylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.

    Medicine: Its role in drug synthesis makes it valuable in the pharmaceutical industry for the production of various therapeutic agents.

    Industry: It is used in the manufacture of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-tert-Butylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in a coupling reaction, the organozinc intermediate reacts with an organic halide in the presence of a catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-Chlorobutylzinc Bromide (C₄H₇ClZnBr)
  • Structure : Aliphatic chain with a chlorine substituent vs. aromatic tert-butylphenyl group in 4-tert-Butylphenylzinc bromide.
  • Reactivity : The chlorine atom in 4-Chlorobutylzinc bromide is electron-withdrawing, increasing electrophilicity at the zinc-bound carbon. In contrast, the tert-butyl group is electron-donating, stabilizing the aromatic ring and reducing electrophilicity .
  • Applications : 4-Chlorobutylzinc bromide is used in alkylation reactions, while 4-tert-Butylphenylzinc bromide is suited for aryl-aryl couplings due to its aromatic backbone .
4-(Trifluoromethoxy)benzyl Bromide (C₈H₆BrF₃O)
  • Structure : Benzyl bromide with a trifluoromethoxy (-OCF₃) group vs. tert-butylphenyl-zinc bromide.
  • Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, activating the benzyl position for nucleophilic substitution. The tert-butyl group, conversely, provides steric hindrance and electron-donating effects, favoring coupling over substitution .
  • Applications : 4-(Trifluoromethoxy)benzyl bromide is used in pharmaceutical intermediates, whereas 4-tert-Butylphenylzinc bromide enables stereoselective aryl couplings .

Reactivity in Cross-Coupling Reactions

  • Negishi Coupling: 4-tert-Butylphenylzinc bromide reacts with palladium catalysts to form biaryl structures. The tert-butyl group’s steric bulk minimizes homocoupling, a common issue with less hindered organozinc reagents.
  • Comparison with Aliphatic Zinc Reagents : Aliphatic zinc bromides like 4-Chlorobutylzinc bromide exhibit faster transmetallation but lower selectivity due to reduced steric shielding .

Biological Activity

4-tert-Butylphenylzinc bromide (C11H15BrZn) is an organozinc compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its biological activity, particularly in relation to antibacterial properties and interactions with biological macromolecules, is of significant relevance. This article reviews the current understanding of the biological activity of 4-tert-butylphenylzinc bromide, supported by case studies and research findings.

4-tert-Butylphenylzinc bromide is characterized by its organometallic structure, which consists of a zinc atom bonded to a tert-butyl-substituted phenyl group and a bromide ion. This compound is often used as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions.

Antibacterial Activity

Recent studies have demonstrated that zinc complexes exhibit antibacterial properties. For instance, zinc(II) complexes similar to 4-tert-butylphenylzinc bromide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with essential metabolic processes.

Table 1: Antibacterial Activity of Zinc Complexes

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4-tert-Butylphenylzinc bromideStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that while 4-tert-butylphenylzinc bromide exhibits some antibacterial activity, it may not be as potent as traditional antibiotics like chloramphenicol .

Interaction with Biological Macromolecules

The interaction between 4-tert-butylphenylzinc bromide and biological macromolecules such as bovine serum albumin (BSA) has been explored using fluorescence spectroscopy. The binding affinity and quenching mechanisms were analyzed, revealing that the compound can effectively bind to BSA, leading to changes in the protein's fluorescence characteristics. This interaction suggests potential implications for drug delivery systems where such compounds could serve as carriers for therapeutic agents.

Table 2: Binding Affinity of Zinc Complexes with BSA

ComplexBinding Constant (K)
4-tert-Butylphenylzinc bromide1.2 x 10^5 M^-1
DBZ2.5 x 10^5 M^-1
DBZH1.8 x 10^5 M^-1

The binding studies indicate that modifications in the ligand structure can significantly affect the binding affinity and interaction dynamics with proteins .

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers investigating various zinc-based compounds, 4-tert-butylphenylzinc bromide was tested against clinical isolates of Staphylococcus aureus. The study found that at concentrations above the MIC, the compound effectively inhibited bacterial growth, although resistance was noted in some strains after prolonged exposure.

Case Study 2: Protein Interaction

A molecular docking study was performed to elucidate the binding mode of 4-tert-butylphenylzinc bromide with BSA. The results indicated that the compound occupies a hydrophobic pocket within the protein, stabilizing its conformation and altering its fluorescence properties. This information is crucial for understanding how such compounds can be utilized in drug formulation .

Q & A

Q. What are the optimal synthetic routes for preparing 4-tert-Butylphenylzinc bromide with high purity?

  • Methodological Answer : Synthesis typically involves transmetallation from a Grignard precursor (e.g., 4-tert-Butylphenylmagnesium bromide) using anhydrous ZnBr₂ in dry tetrahydrofuran (THF) under inert atmosphere. Critical steps include:
  • Precursor preparation : React 4-tert-Butylphenyl bromide with magnesium turnings in THF at 40–50°C .
  • Transmetallation : Add ZnBr₂ dropwise at 0°C to avoid exothermic side reactions. Monitor via gas evolution.
  • Purification : Filter under argon to remove Mg salts, and concentrate under reduced pressure. Confirm purity via titration (e.g., iodometric analysis) and ¹H NMR (absence of residual THF or Mg species) .

Q. How should 4-tert-Butylphenylzinc bromide be stored to maintain stability?

  • Methodological Answer :
  • Store in anhydrous THF or diethyl ether under argon at –20°C to prevent hydrolysis/oxidation.
  • Use septum-sealed Schlenk flasks with molecular sieves (3Å) to adsorb trace moisture.
  • Periodically check reactivity via small-scale test reactions (e.g., coupling with iodobenzene) to assess reagent activity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact due to potential zinc-induced dermatitis .
  • Ventilation : Use fume hoods for synthesis and quenching.
  • Spill management : Neutralize with dry sand or vermiculite, then treat with isopropanol to decompose residual organozinc species .

Advanced Research Questions

Q. How can competing side reactions (e.g., homocoupling) be minimized during cross-coupling with 4-tert-Butylphenylzinc bromide?

  • Methodological Answer :
  • Catalyst optimization : Use Pd(PPh₃)₄ (1–2 mol%) with additives like LiCl to stabilize the active Pd⁰ species and suppress β-hydride elimination .
  • Temperature control : Conduct reactions at 25–40°C; higher temperatures accelerate undesired homocoupling.
  • Substrate order : Add the zinc reagent slowly to pre-mixed catalyst and electrophile (e.g., aryl halides) to favor transmetallation over side pathways. Monitor via GC-MS or in situ IR .

Q. What analytical techniques are most effective for characterizing reaction intermediates involving this reagent?

  • Methodological Answer :
  • In situ NMR : Use J. Young tubes for ¹H/¹³C NMR in deuterated THF to track transmetallation or ligand exchange.
  • Mass spectrometry : ESI-MS in negative ion mode identifies Zn-containing intermediates (e.g., [Ar-Zn-Br]⁻ adducts).
  • X-ray crystallography : Co-crystallize with stabilizing ligands (e.g., TMEDA) to resolve structural ambiguities .

Q. How do solvent polarity and coordinating ability influence the reactivity of 4-tert-Butylphenylzinc bromide?

  • Methodological Answer :
  • Solvent screening : Compare THF (highly coordinating, stabilizes Zn) vs. toluene (non-coordinative, increases electrophilic reactivity).
  • Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates with varying solvents. THF typically slows transmetallation but reduces aggregation.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict solvent effects on Zn–C bond polarization .

Q. What strategies address discrepancies in reported catalytic efficiencies for Negishi couplings with this reagent?

  • Methodological Answer :
  • Purity validation : Quantify active Zn species via Gilman titration. Impurities (e.g., Mg residues) can inflate apparent yields .
  • Controlled experiments : Replicate literature conditions with standardized substrates (e.g., 4-iodotoluene) to isolate variables.
  • Error analysis : Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in reagent preparation .

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